molecular formula C11H12N2 B3102348 (1-Methylisoquinolin-7-yl)methanamine CAS No. 1416714-21-0

(1-Methylisoquinolin-7-yl)methanamine

Cat. No. B3102348
M. Wt: 172.23 g/mol
InChI Key: CCUSDMUJNJMOBM-UHFFFAOYSA-N
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Description

(1-Methylisoquinolin-7-yl)methanamine is an organic compound with the chemical formula C₁₁H₁₂N₂ . It belongs to the class of aminomethyl aryls . The compound’s molecular weight is approximately 172.23 g/mol 1.



Molecular Structure Analysis

The molecular structure of MIQMA consists of a methyl group attached to the 7-position of an isoquinoline ring . The nitrogen atom in the amino group is connected to the carbon atom adjacent to the methyl group. The structure can be visualized as follows:


   H
|
H - C - N
|
C
||
C
||
N
|
C
|
H


Chemical Reactions Analysis

MIQMA may participate in various chemical reactions due to its functional groups. These reactions could involve nucleophilic substitution, oxidation, or other transformations. However, specific examples and reaction mechanisms need further investigation.



Physical And Chemical Properties Analysis


  • Melting Point : The melting point of MIQMA is not readily available in the literature.

  • Boiling Point : Similarly, the boiling point requires further investigation.

  • Solubility : MIQMA’s solubility in various solvents (e.g., water, organic solvents) warrants exploration.

  • Stability : Assessing its stability under different conditions is crucial.


Safety And Hazards


  • Toxicity : MIQMA’s toxicity profile remains uncertain. Researchers should evaluate its safety for human exposure.

  • Handling Precautions : Standard laboratory precautions apply when handling MIQMA or its derivatives.


Future Directions


  • Biological Activity : Investigate MIQMA’s potential as a drug candidate or as a chemical probe for biological studies.

  • Synthetic Routes : Develop efficient synthetic routes for MIQMA.

  • Structure-Activity Relationship : Explore structural modifications to enhance its properties.


properties

IUPAC Name

(1-methylisoquinolin-7-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-11-6-9(7-12)2-3-10(11)4-5-13-8/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUSDMUJNJMOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289216
Record name 7-Isoquinolinemethanamine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylisoquinolin-7-yl)methanamine

CAS RN

1416714-21-0
Record name 7-Isoquinolinemethanamine, 1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isoquinolinemethanamine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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